Sodium p-toluenesulfinate hydrate is an organosulfur compound, specifically the sodium salt of p-toluenesulfinic acid. It is represented by the chemical formula and has a CAS number of 207801-20-5. This compound exists as a hydrate, indicating that it contains water molecules within its crystal structure, which can affect its physical properties and reactivity. Sodium p-toluenesulfinate hydrate is classified as a sulfonate and is widely utilized in organic synthesis due to its reactivity and ability to form various organosulfur compounds.
Sodium p-toluenesulfinate hydrate can be synthesized from p-toluenesulfonyl chloride through reduction methods, often involving sodium sulfite or zinc in the presence of sodium carbonate. It falls under the category of sodium sulfinates, which are known for their versatility in organic chemistry. These compounds serve as important intermediates in the synthesis of other organosulfur compounds, including sulfones and sulfonamides .
The most common methods for synthesizing sodium p-toluenesulfinate hydrate include:
Sodium p-toluenesulfinate hydrate has a molecular structure characterized by a sulfinic acid group attached to a para-substituted toluene ring. The structure can be described as follows:
O.[Na+].Cc1ccc(cc1)S([O-])=O
The compound's structure includes a sodium ion coordinated with the sulfinic group, contributing to its solubility and reactivity in various chemical reactions .
Sodium p-toluenesulfinate hydrate participates in several important chemical reactions:
The reactivity of sodium p-toluenesulfinate hydrate is attributed to its sulfinic group, which can undergo oxidation or participate in coupling reactions with various electrophiles.
The mechanism by which sodium p-toluenesulfinate hydrate exerts its effects typically involves the following steps:
This process is crucial for constructing complex molecular architectures in organic synthesis .
Safety data indicate that sodium p-toluenesulfinate hydrate may cause irritation upon contact with skin or eyes, necessitating appropriate safety measures during handling .
Sodium p-toluenesulfinate hydrate finds numerous applications in scientific research and industry:
This compound's versatility makes it an essential reagent in modern organic chemistry .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4